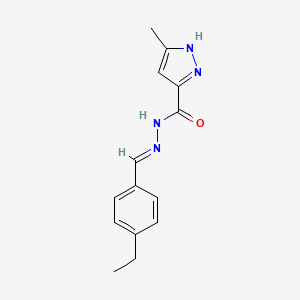

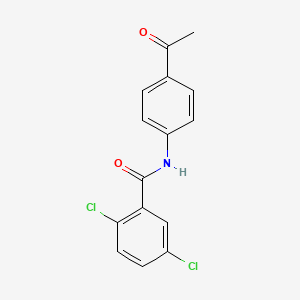

![molecular formula C21H20N2O2 B5558510 2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5558510.png)

2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A novel approach to synthesize 2H-isoindole-4,7-diones involves heating α-amino acids with carbonyl compounds, which generates azomethine ylides. These ylides are then captured by quinones to form 2H-isoindole-4,7-diones among other products, with structures confirmed by spectroscopy (Schubert-Zsilavecz et al., 1991). Another synthesis route involves a mixture of (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate and isoindoline-1,3-dione in N,N-dimethylformamide, yielding a product through single crystal X-Ray diffraction analysis (Anouar et al., 2019).

Molecular Structure Analysis

The structural analysis of isoindole derivatives has been detailed through crystallography and spectroscopy. For example, 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione was analyzed, showing planar groups oriented at specific angles and linked by weak interactions, highlighting the compound's molecular geometry (Tariq et al., 2010).

Chemical Reactions and Properties

Research into the chemical reactions of isoindole derivatives reveals the versatility of these compounds. Palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones, demonstrating a method that tolerates various functional groups (Worlikar & Larock, 2008). Another study detailed the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene, showcasing the compound's reactivity (Tan et al., 2016).

Physical Properties Analysis

The physical properties, such as crystal structure and vibrational analysis, provide insight into the stability and intermolecular interactions of isoindole derivatives. The crystal structure of certain derivatives reveals significant details about their conformation and hydrogen bonding, which are crucial for understanding their physical characteristics (Franklin et al., 2011).

科学的研究の応用

Synthesis and Structural Analysis

A pivotal aspect of research on this compound involves its synthesis and structural analysis. The creation of 2H-isoindole-4,7-diones, including compounds similar to the one , is achieved through the heating of α-amino acids with carbonyl compounds, generating azomethine ylides. These ylides, when captured by quinones, form 2H-isoindole-4,7-diones, among other derivatives. This methodology provides a versatile approach to synthesizing a wide range of isoindole diones, highlighting their structural diversity and potential for further functionalization (Schubert-Zsilavecz et al., 1991).

Molecular and Crystal Structure

Investigations into the molecular and crystal structures of related compounds offer insights into their chemical behavior and potential applications. For instance, N-aminoimides similar to the target compound have been synthesized, revealing their exo,cis isomerism and noncentrosymmetric crystal structures. This structural information is crucial for understanding the compound's reactivity and interactions, laying the groundwork for its application in designing more complex molecular systems (Struga et al., 2007).

Functionalization and Reactivity

The functionalization of derivatives of the core structure, such as 2-(1-cyclohexen-1-yl)aniline derivatives, demonstrates the compound's versatility. Through reactions with phthalic anhydride, various isoindole-1,3-diones are produced, further highlighting the reactivity of these compounds and their potential as intermediates in organic synthesis (Khusnitdinov et al., 2019).

Applications in Drug Delivery and Medicinal Chemistry

The design and synthesis of prodrugs targeting specific tissues or conditions represent another significant area of application. For example, derivatives of 1-methylindole-4,7-dione, substituted to enable regiospecific elimination under reductive conditions, demonstrate the potential of isoindole diones in bioreductively-activated drug delivery systems. Such systems are particularly relevant for targeting hypoxic tissues, common in cancerous environments (Jaffar et al., 1999).

特性

IUPAC Name |

2-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-14(2)17-10-8-16(9-11-17)12-15(3)13-22-23-20(24)18-6-4-5-7-19(18)21(23)25/h4-14H,1-3H3/b15-12+,22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFNJSLFTCWMII-LJMWNDBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(C)C=NN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C(\C)/C=N/N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]isoindole-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

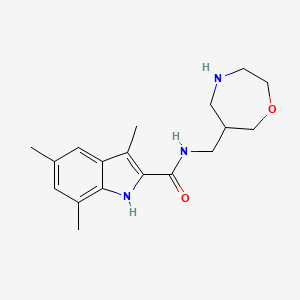

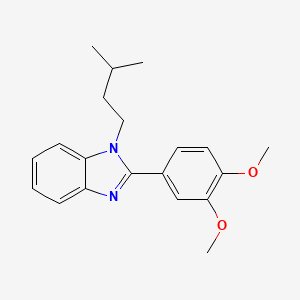

![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)

![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)

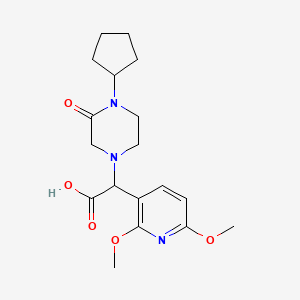

![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)

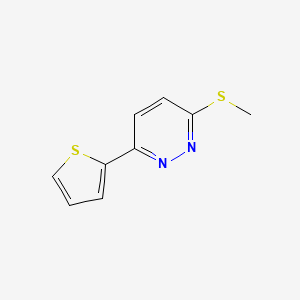

![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)

![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)